4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 331260-19-6
VCID: VC5642638
InChI: InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Molecular Formula: C20H18N2O4
Molecular Weight: 350.374

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

CAS No.: 331260-19-6

Cat. No.: VC5642638

Molecular Formula: C20H18N2O4

Molecular Weight: 350.374

* For research use only. Not for human or veterinary use.

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide - 331260-19-6

Specification

CAS No. 331260-19-6
Molecular Formula C20H18N2O4
Molecular Weight 350.374
IUPAC Name 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Standard InChI InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24)
Standard InChI Key MSVMJQMDODRGJP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name reflects its substitution pattern:

  • Quinoline core: A bicyclic structure with nitrogen at position 1 and oxygen at position 2 (2-oxo).

  • Substituents:

    • 4-Hydroxy group: Enhances hydrogen-bonding capacity and influences electronic properties .

    • 1-Allyl group: Introduces steric bulk and potential reactivity via the double bond .

    • 3-Carboxamide linker: Connects the quinoline core to a 3-methoxyphenyl group, modulating solubility and target affinity .

Molecular Formula: C20H17N2O4\text{C}_{20}\text{H}_{17}\text{N}_2\text{O}_4
Molecular Weight: 355.36 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (analogs: 152–250°C)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coeff.)~2.1 (estimated via analogs)
Hydrogen Bond Donors2 (4-OH, carboxamide NH)

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step protocols common to quinoline derivatives:

  • Quinoline Core Formation: Gould-Jacobs cyclization of anthranilic acid derivatives with malonates under high-temperature conditions .

  • N-Alkylation: Introduction of the allyl group using allyl bromide in the presence of NaH/DMF .

  • Carboxamide Coupling: Reaction of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with 3-methoxyaniline using coupling agents (e.g., HOBt/DCC) .

Example Synthesis (Analog):

  • Intermediate: Methyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (yield: 35–77%) .

  • Final Step: Hydrazinolysis or aminolysis to form the carboxamide .

Reactivity and Stability

  • The allyl group participates in electrophilic additions (e.g., bromination).

  • The 4-hydroxy group undergoes methylation or acetylation under standard conditions .

  • Stability: Degrades under strong acidic/basic conditions; sensitive to UV light .

Biological Activities and Mechanisms

Analgesic Properties

Quinoline-3-carboxamides demonstrate opioid receptor modulation and prolong analgesic effects in murine models . For example:

  • N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide showed 80% pain reduction at 10 mg/kg .

Antibacterial Activity

While direct data are lacking, related carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) .

Table 2: Biological Activity of Structural Analogs

Analog StructureActivity (IC₅₀/MIC)Model SystemSource
4-Hydroxy-1-allyl-2-oxoLOX inhibition (IC₅₀: 8 µM)In vitro enzymatic
N-(3-Pyridylmethyl)Analgesia (ED₅₀: 5 mg/kg)Murine hot-plate
Quinoline carbohydrazideAnti-HIV (IC₅₀: >100 µM)MT-4 cells

Computational and Structural Insights

  • DFT Studies: Analogous quinoline derivatives exhibit frontier molecular orbital (FMO) gaps of 4.5–5.2 eV, correlating with chemical reactivity .

  • Molecular Docking: Carboxamide derivatives show strong binding to MD2 (myeloid differentiation factor 2; ΔG: −8.2 kcal/mol), a TLR4 co-receptor .

Applications and Future Directions

  • Drug Development: Potential lead for inflammation and pain management .

  • Chemical Probes: Tool compound for studying LOX or NF-κB pathways .

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